molecular formula C17H24ClNO B11932191 (1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

Cat. No.: B11932191
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-BZJVTDFFSA-N
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Description

(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol;hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The prop-2-enyl and hydroxyl groups are introduced through selective functionalization reactions, such as alkylation and hydroxylation.

    Final Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove double bonds or convert functional groups to their corresponding reduced forms.

    Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Biochemistry: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: It is used as a precursor or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,9S,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
  • (1S,9S,13R)-4-methoxy-1,10-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-ol

Uniqueness

What sets (1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride apart from similar compounds is its unique combination of functional groups and tricyclic structure. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16-,17-;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-BZJVTDFFSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Origin of Product

United States

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